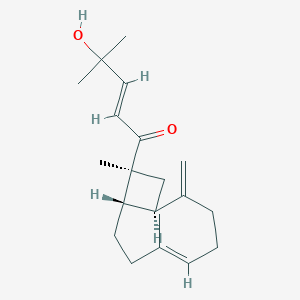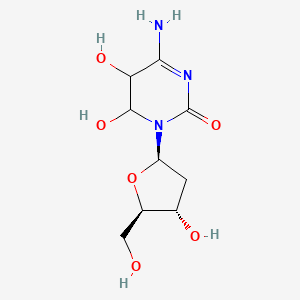
2'-Deoxycytidine glycol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-deoxy-5,6-dihydroxy-5,6-dihydrocytidine is a nucleoside analogue that is the 5,6-dihydroxy-5,6-dihydro derivative of cytidine. It is a metabolite produced by the bacterium Mycoplasma genitalium. It has a role as a Mycoplasma genitalium metabolite. It derives from a cytosine.
Scientific Research Applications
DNA Oxidation and Mutation Processes
2′-Deoxycytidine glycols, identified as significant oxidation products from the hydroxyl radical-induced oxidation of 2′-deoxycytidine, play a crucial role in understanding DNA damage mechanisms. These glycols emerge through either Fenton reactions or exposure to ionizing radiation. The instability of 2′-deoxycytidine glycols has historically obscured their direct characterization, with research focusing on primary decomposition products like 5-hydroxy-2′-deoxycytidine. However, advances in spectroscopy and mass spectrometry have allowed for the identification and analysis of these glycols, shedding light on their decomposition pathways and implications for DNA repair and mutagenesis processes (Tremblay et al., 1999).
Glyoxal Adduct Formation with Nucleosides
The interaction of glyoxal, a mutagenic industrial chemical, with nucleosides including 2'-deoxycytidine has been studied to identify DNA adducts formed through these reactions. This research is pivotal in understanding the mutagenic potential of glyoxal and its implications for DNA integrity and function. Characterization of the adducts formed with 2'-deoxycytidine provides insights into the mechanisms of glyoxal-induced DNA damage and its potential roles in carcinogenesis and cellular aging (Olsen et al., 2005).
Kinetic Studies on Oxidation Products
Kinetic studies of the hydrolytic deamination of 5,6-dihydroxy-5,6-dihydro-5-methyl-2'-deoxycytidine diastereomers provide valuable data on the stability and reactivity of these oxidation products. These studies contribute to a deeper understanding of the oxidative stress on DNA and its potential implications for mutagenesis and carcinogenesis. By elucidating the behavior of these specific glycols under physiological conditions, researchers can infer the broader impacts of oxidative stress on genomic stability (Bienvenu & Cadet, 1996).
Lipid Peroxidation and DNA Damage
The study of 2'-deoxycytidine adducts formed by reactions with lipid peroxidation products, such as 4-oxo-2-nonenal, illuminates the interplay between lipid peroxidation and DNA damage. These adducts, as products of oxidative stress, serve as markers for understanding the pathways through which lipid peroxidation contributes to genetic mutations and the development of diseases like cancer. Analyzing these adducts helps in mapping the cascade of cellular damage resulting from oxidative stress and lipid peroxidation, providing insights into preventive strategies against oxidative DNA damage (Pollack et al., 2003).
properties
Product Name |
2'-Deoxycytidine glycol |
|---|---|
Molecular Formula |
C9H15N3O6 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
6-amino-4,5-dihydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropyrimidin-2-one |
InChI |
InChI=1S/C9H15N3O6/c10-7-6(15)8(16)12(9(17)11-7)5-1-3(14)4(2-13)18-5/h3-6,8,13-16H,1-2H2,(H2,10,11,17)/t3-,4+,5+,6?,8?/m0/s1 |
InChI Key |
CBYMMQQFLSFSMF-QUOQFLJZSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C(C(C(=NC2=O)N)O)O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C(C(C(=NC2=O)N)O)O)CO)O |
synonyms |
2'-deoxycytidine glycol 5,6-dihydroxy-5,6-dihydro-2'-deoxycytidine dCyd glycol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Potassium 17-[di(propan-2-yl)carbamoyl]estra-1(10),2,4-triene-3-sulfonate](/img/structure/B1260054.png)
![sodium;4-[(4E)-4-[(E,4E)-4-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonate](/img/structure/B1260056.png)
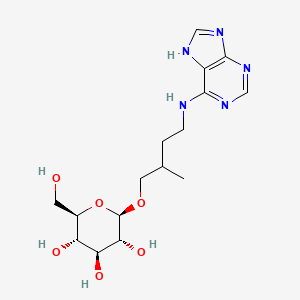


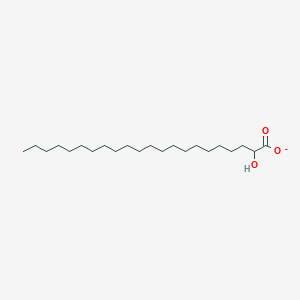
![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrate;hydrochloride](/img/structure/B1260067.png)
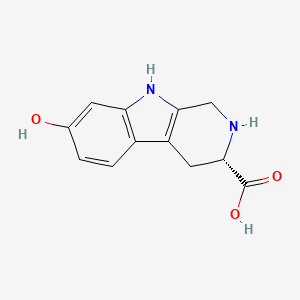
![Potassium;2-butyl-5-methylsulfanyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1260071.png)
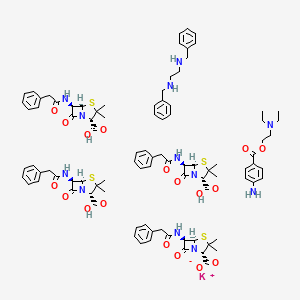
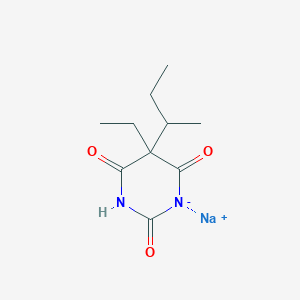
![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260076.png)
